molecular formula C9H9N3OS B2715930 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 923164-38-9

3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2715930
CAS No.: 923164-38-9
M. Wt: 207.25
InChI Key: UVAOLWHLRUPPKX-UHFFFAOYSA-N
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Description

3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a mercapto group (–SH) and a pyrimidinone core in its structure makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include refluxing in solvents like ethanol or methanol and the use of catalysts such as potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimicrobial and anticancer activities.

    Pyrrolo[2,3-d]pyrimidin-4-amines: Studied for their anti-inflammatory and antiviral properties.

Uniqueness

3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with diverse applications.

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-2-12-8(13)6-4-3-5-10-7(6)11-9(12)14/h3-5H,2H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOLWHLRUPPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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